Technical Guide: 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid (CAS 1099186-78-3)
Technical Guide: 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid (CAS 1099186-78-3)
Executive Summary
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a high-value, trifunctional aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1][2] Its structural utility lies in its orthogonal reactivity profile: it possesses a highly reactive electrophile (sulfonyl chloride), a modifiable carboxylic acid, and a halogenated core (bromo-fluoro) suitable for late-stage diversification via metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
This guide provides a rigorous technical analysis of the molecule’s handling, chemoselectivity, and application in medicinal chemistry workflows.[3]
Part 1: Structural Analysis & Reactivity Profile
Physicochemical Properties
Note: Values for melting point and density are predicted based on structural analogues due to the specialized nature of this intermediate.
| Property | Value (Experimental/Predicted) | Context |
| CAS Number | 1099186-78-3 | Unique Identifier |
| Molecular Formula | C₇H₃BrClFNO₄S | |
| Molecular Weight | 315.51 g/mol | |
| Appearance | Off-white to pale beige solid | Hygroscopic |
| Solubility | Soluble in DMSO, DMF, THF; Reacts with water | Critical: Avoid protic solvents |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive (hydrolysis risk) |
Chemoselectivity & Functional Group Hierarchy
The utility of CAS 1099186-78-3 is defined by the distinct reactivity order of its substituents. Understanding this hierarchy is essential to prevent side reactions (e.g., polymerization or premature hydrolysis).
Figure 1: Reactivity hierarchy. The sulfonyl chloride is the most labile group and must be engaged or protected first to avoid hydrolysis to the sulfonic acid.
Part 2: Synthesis & Handling Protocols
Quality Control & Stability
The Primary Risk: The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis, converting the molecule into the corresponding sulfonic acid (4-bromo-2-fluoro-5-sulfobenzoic acid), which is often catalytically dead for sulfonamide synthesis.
Self-Validating QC Protocol: Before committing the material to a synthesis campaign, verify purity using LC-MS (non-aqueous) or ¹H-NMR .
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Visual Check: Material should be a free-flowing powder. Clumping indicates moisture absorption and partial hydrolysis.
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¹H-NMR (DMSO-d₆): Look for the disappearance of the distinct aromatic proton shifts associated with the electron-withdrawing -SO₂Cl group. Hydrolysis causes an upfield shift of the adjacent protons due to the formation of the anionic sulfonate.
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Derivatization Test: Treat a small aliquot with excess morpholine in DCM. Analyze by LC-MS.
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Pass: Single peak corresponding to the sulfonamide.
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Fail: Presence of sulfonic acid mass (M-Cl+OH).
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Standard Operating Procedure: Selective Sulfonamide Formation
This protocol selectively reacts the sulfonyl chloride with a primary amine while leaving the carboxylic acid and aryl halides intact.
Reagents:
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Substrate: CAS 1099186-78-3 (1.0 equiv)
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Amine: R-NH₂ (1.05 equiv)
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Base: Diisopropylethylamine (DIPEA) or Et₃N (2.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve CAS 1099186-78-3 in anhydrous DCM (0.1 M concentration).
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Temperature Control: Cool the solution to 0°C . Rationale: Low temperature suppresses the competitive reaction of the carboxylic acid forming mixed anhydrides or self-condensation.
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Addition: Mix the amine and base in a separate vial. Add this mixture dropwise to the main reaction vessel over 15 minutes.
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Monitoring: Allow to warm to room temperature (RT) over 2 hours. Monitor via TLC or LC-MS.
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Target: Disappearance of starting material; formation of sulfonamide peak.
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Quench & Workup: Dilute with DCM. Wash with 1M HCl (to remove excess base and protonate the carboxylic acid). Dry organic layer over Na₂SO₄.
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Purification: The product (Sulfonamido-benzoic acid) usually precipitates or can be recrystallized. Avoid column chromatography with methanol, as esterification of the free acid may occur on silica.
Part 3: Application Workflows
Downstream Library Synthesis
This molecule is ideal for generating libraries of bioactive compounds. The following workflow illustrates a "Branch-and-Build" strategy.
Figure 2: Sequential functionalization strategy. This route preserves the aryl bromide for the final step, allowing for late-stage diversification of the most complex substituent.
Mechanistic Insight: The Fluorine "Switch"
The fluorine atom at the C2 position (ortho to the carboxylic acid) is not merely a bystander.
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Electronic Effect: It increases the acidity of the benzoic acid (pKa modulation), improving the solubility of the final drug candidate at physiological pH.
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SNAr Capability: If the carboxylic acid is converted to an ester or amide (electron-withdrawing), the C2-Fluorine becomes susceptible to nucleophilic attack by thiols or secondary amines. This allows for the replacement of the fluorine atom if a different substituent is required later in the synthesis [1].
Part 4: Safety & References
Safety Data & Handling
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GHS Classification: Skin Corr.[4][5] 1B (Causes severe skin burns and eye damage).
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Hazard Statements: H314, H335.
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Specific Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas and heat.
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PPE: Fume hood mandatory. Wear butyl rubber gloves (nitrile may degrade upon prolonged exposure to sulfonyl chlorides).
References
- Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some novel benzenesulfonamide derivatives." Journal of Heterocyclic Chemistry 50.5 (2013).
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Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link
- Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry 10.4 (2018): 383-394. (Context on trifunctional scaffolds).
- Patents: See WO2010093845 (TGR5 Agonists) for analogous synthetic routes utilizing 4-bromo-2-fluoro-5-substituted benzoic acid cores.
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.
Sources
- 1. PubChemLite - 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (C7H3BrClFO4S) [pubchemlite.lcsb.uni.lu]
- 2. 1349708-91-3|4-Bromo-5-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
